An In-Depth Technical Guide to Epiandrosterone Sulfate Sodium Salt (CAS 22229-22-7)
An In-Depth Technical Guide to Epiandrosterone Sulfate Sodium Salt (CAS 22229-22-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Epiandrosterone Sulfate Sodium Salt is the sulfated, water-soluble form of epiandrosterone, a key downstream metabolite of dehydroepiandrosterone (DHEA) and testosterone.[1][2] As an endogenous neurosteroid, it plays a significant role in various physiological and pathological processes, making it a compound of high interest in endocrinology, neuroscience, and clinical diagnostics.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, biological significance, and essential handling protocols, designed to support advanced research and development activities. Its primary role in diagnostics is as a long-term marker for the administration of testosterone and other anabolic androgenic steroids (AAS).[4][5]
Core Chemical & Physical Properties
Epiandrosterone sulfate sodium salt is a C-19 steroid, specifically the 3β-sulfate conjugate of the 5α-reduced androgen, epiandrosterone. The addition of the sulfate group at the C3 position drastically increases its hydrophilicity compared to the parent steroid, a critical feature for its biological transport and excretion.
| Property | Data | Source(s) |
| IUPAC Name | sodium;[(3S,5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl] sulfate | [6] |
| CAS Number | 22229-22-7 | [6] |
| Synonyms | Epi-Androsterone Sulfate Sodium, 3β-Hydroxy-5α-androstan-17-one Sulfate Sodium | [7] |
| Molecular Formula | C₁₉H₂₉NaO₅S | [6] |
| Molecular Weight | 392.48 g/mol | [6] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [8] |
| Solubility | Soluble in methanol and DMSO. For aqueous buffers, initial dissolution in DMSO is recommended.[9] | [6][9] |
| Storage | Recommended storage at -20°C for long-term stability.[10] | [10] |
Synthesis and Analytical Characterization
The generation and verification of high-purity Epiandrosterone Sulfate Sodium Salt are paramount for its use as a reference standard and in biological assays.
General Synthesis Pathway
While multiple synthetic routes exist, a common laboratory-scale approach involves the direct sulfation of the parent steroid, epiandrosterone. The process leverages a sulfating agent in an appropriate solvent system, followed by conversion to the sodium salt.
Caption: Generalized workflow for the synthesis of Epiandrosterone Sulfate Sodium Salt.
A patent for a high-yield industrial production method describes synthesizing epiandrosterone from monoenolone acetate through oximation, rearrangement, and hydrolysis, achieving purity above 98.5% and a yield over 68%.[11]
Analytical Workflow: LC-MS/MS for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of epiandrosterone sulfate in biological matrices like serum and urine.[12]
Protocol: Quantification of Epiandrosterone Sulfate in Human Serum
-
Sample Preparation (Protein Precipitation & Extraction):
-
To 100 µL of serum, add 200 µL of ice-cold acetonitrile containing a deuterated internal standard (e.g., Epiandrosterone-d5 Sulfate). The acetonitrile precipitates proteins, releasing the steroid sulfate.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.[12]
-
-
LC-MS/MS Conditions (Illustrative):
-
Chromatography: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Electrospray Ionization (ESI) in negative mode.
-
Monitoring: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest specificity.[12] The precursor ion for the sulfate conjugate is targeted, and upon fragmentation, a characteristic product ion (often the loss of SO₃, m/z=80) is monitored.
-
Caption: Standard workflow for LC-MS/MS analysis of Epiandrosterone Sulfate.
Biological Significance and Metabolic Context
Epiandrosterone sulfate is not merely an inactive metabolite; it is an integral part of the human steroid network.
Metabolic Pathway
Epiandrosterone is an end-product in the metabolism of major steroid hormones. Its sulfated form is a key circulating metabolite. The primary pathway involves the conversion of DHEA by the enzyme 5α-reductase.[1] It is also a metabolite of testosterone and dihydrotestosterone (DHT).[1] The sulfation step, catalyzed by sulfotransferase enzymes (SULTs), occurs primarily in the adrenal glands and liver, converting the lipophilic epiandrosterone into the water-soluble epiandrosterone sulfate for circulation and eventual urinary excretion.[13]
Caption: Metabolic pathway showing the formation of Epiandrosterone Sulfate.
Biological Activity and Applications
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Weak Androgen: The parent compound, epiandrosterone, possesses weak androgenic activity.[1][14]
-
Neuroprotection: As a neurosteroid, it has been investigated for potential neuroprotective effects and its ability to support cognitive function.[2]
-
Marker of Steroid Metabolism: The concentration of epiandrosterone sulfate in urine serves as a crucial long-term marker for detecting the misuse of testosterone and other anabolic steroids in sports doping control.[4][15] Its extended detection window compared to other metabolites makes it particularly valuable for anti-doping agencies.[4][5]
Handling, Storage, and Safety
Proper handling and storage are critical to maintain the integrity of this analytical standard.
-
Storage: The compound should be stored at -20°C in a tightly sealed container to prevent degradation.[8][10]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or fume hood to avoid inhalation of the powder.[8]
-
Stability: While generally stable under recommended storage conditions, repeated freeze-thaw cycles of solutions should be avoided. For long-term solution storage, aliquoting is recommended. The stability of related steroid sulfates is known to be affected by high humidity and temperatures above 60°C.[16] Studies on the related compound DHEA have shown it to be chemically and physically stable for over six months when stored at 25°C and 60% relative humidity.[17]
Conclusion
Epiandrosterone Sulfate Sodium Salt is a vital compound for researchers in endocrinology and clinical diagnostics. Its unique chemical properties, stemming from its sulfated structure, define its biological role and its utility as a biomarker. A thorough understanding of its synthesis, analytical quantification, and metabolic context is essential for its effective application in both fundamental research and regulated testing environments.
References
-
Fisher Digital Publications. (2017). A Pilot Stability Study of Dehydroepiandrosterone Rapid-dissolving Tablets Prepared by Extemporaneous Compounding. Retrieved from Fisher Digital Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). Epiandrosterone sulfate. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Epiandrosterone. Retrieved from [Link]
-
Pozo, O. J., et al. (2017). Epiandrosterone sulfate prolongs the detectability of testosterone, 4-androstenedione, and dihydrotestosterone misuse by means of carbon isotope ratio mass spectrometry. Drug Testing and Analysis, 9(11-12), 1695-1703. [Link]
-
De Wilde, L., et al. (2020). Development and validation of a fast gas chromatography combustion isotope ratio mass spectrometry method for the detection of epiandrosterone sulfate in urine. Drug Testing and Analysis, 12(11-12), 1686-1694. [Link]
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LookChem. (n.d.). Cas 22229-68-1, benzyl N-[(6aS,10S,10aS,11aR)...]. Retrieved from LookChem. [Link]
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Morfin, R., et al. (2005). Human liver S9 fractions: metabolism of dehydroepiandrosterone, epiandrosterone, and related 7-hydroxylated derivatives. Journal of Steroid Biochemistry and Molecular Biology, 94(1-3), 207-215. [Link]
- Google Patents. (n.d.). CN103102379A - Production method for synthetizing epiandrosterone from single enol ketone acetate.
-
Numazawa, M., et al. (2005). Determination of sulfates of androsterone and epiandrosterone in human serum using isotope diluted liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 829(1-2), 125-130. [Link]
- Google Patents. (n.d.). US7893399B2 - Methods for detecting dehydroepiandrosterone by mass spectrometry.
-
Ke, S., et al. (2023). Novel Steroidal[17,16-d]pyrimidines Derived from Epiandrosterone and Androsterone: Synthesis, Characterization and Configuration-Activity Relationships. Molecules, 28(6), 2686. [Link]
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Drucker, W. D., et al. (1972). Biologic Activity of Dehydroepiandrosterone Sulfate in Man. The Journal of Clinical Endocrinology & Metabolism, 35(1), 48-54. [Link]
-
Doouss, T. W., Skinner, S. J. M., & Couch, R. A. F. (1975). SYNTHESIS OF DEHYDROEPIANDROSTERONE AND DEHYDROEPIANDROSTERONE SULPHATE BY THE HUMAN ADRENAL. Journal of Endocrinology, 66(1), 1-12. [Link]
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Nair, V. S., et al. (2019). Evaluation of epiandrosterone as a long-term marker of testosterone use. Drug Testing and Analysis, 11(8), 1184-1192. [Link]
-
TdB Labs AB. (2020). Safety Data Sheet Dextran Sulfate Sodium. Retrieved from TdB Labs. [Link]
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